

# The Evolutionary Tapestry of m6A: A Technical Guide to its Conservation Across Species

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[City, State] – December 20, 2025 – In the intricate world of post-transcriptional regulation, N6-methyladenosine (m6A) has emerged as a critical and ubiquitous modification of RNA. Its presence across a vast array of organisms, from unicellular yeast to complex mammals and even viruses, underscores its fundamental biological importance. This technical guide provides an in-depth exploration of the evolutionary conservation of m6A, tailored for researchers, scientists, and drug development professionals. We delve into the quantitative landscape of m6A conservation, detail key experimental methodologies, and visualize the complex interplay of the m6A regulatory machinery.

## Executive Summary

The m6A modification, dynamically installed, removed, and interpreted by a dedicated set of proteins, plays a pivotal role in virtually every aspect of RNA metabolism. While the core machinery responsible for m6A is remarkably conserved throughout eukaryotes, the specific locations and functional consequences of this modification exhibit a fascinating pattern of both conservation and divergence. This guide synthesizes current research to present a comprehensive overview of m6A's evolutionary journey, highlighting conserved functional roles and species-specific adaptations. Understanding this evolutionary landscape is paramount for deciphering the fundamental principles of m6A-mediated gene regulation and for the development of novel therapeutic strategies targeting this pathway.

## Quantitative Landscape of m6A Conservation

The degree of m6A conservation varies significantly depending on the species, the specific genomic location of the modification, and the functional context. While a substantial portion of m6A sites appear to be species-specific, a core set of conserved sites points to fundamental and evolutionarily constrained functions.

Table 1: Conservation of m6A Sites Across Species

Comparison	Conservation Level	Key Findings
Human vs. Mouse	Moderately Conserved	Approximately 55-62% of m6A-methylated transcripts are conserved between human and mouse cortices and cerebella.[1] While many individual m6A peaks are not conserved, there is a tendency for m6A sites to cluster within conserved regions.
Across Mammals	Partially Conserved	A study across five mammalian species found that 14.2% of m6A modifications are conserved in at least three species.[2] This conservation increases to 20.5% when considering only m6A sites within the canonical DRACH motif.[2]
Mammals vs. Yeast	Low Conservation of Sites	m6A sites in yeast show no more conservation than comparable unmethylated adenosines. In contrast, mammalian m6A sites are slightly more conserved than their unmethylated counterparts.[3][4]
Gene-level Conservation (Yeast)	Significant Overlap	While individual sites are not highly conserved, there is a significant overlap in the genes that are methylated between different yeast species, suggesting a conserved regulatory logic at the gene level.

Table 2: Conservation of the m6A Consensus Motif

Species	Consensus Motif	Notes
Mammals	DRACH (D=A/G/U, R=G/A, H=A/C/U)	Highly enriched at m6A sites. <a href="#">[5]</a>
Yeast	RGAC	Shows a strong preference for this motif.
Plants	RRACH	Similar to the mammalian motif. <a href="#">[6]</a>
Viruses	DRACH	Many viruses utilize the host's m6A machinery and thus their RNAs contain the host's consensus motif.

## The Conserved Machinery of m6A Regulation

The enzymatic machinery that governs m6A modification—the "writers," "erasers," and "readers"—is highly conserved across eukaryotes, pointing to a deeply rooted and fundamental regulatory system.

Table 3: Evolutionary Conservation of Key m6A Regulatory Proteins

Protein Family	Function	Human Ortholog(s)	Yeast Ortholog(s)	Plant Ortholog(s)	Key Conservation Features
Writers (Methyltransferases)	Adds the m6A mark	METTL3, METTL14, WTAP	Ime4, Mum2, Kar4	MTA, MTB, FIP37	The core catalytic components (METTL3/Ime4 and METTL14/Kar4) are highly conserved. The overall composition of the writer complex shows some variation between species. <a href="#">[7]</a>
Erasers (Demethylases)	Removes the m6A mark	FTO, ALKBH5	Not conserved	ALKBH family	The AlkB family of demethylases is conserved in plants and mammals, but notably absent in yeast, suggesting a later evolutionary innovation for dynamic m6A regulation.

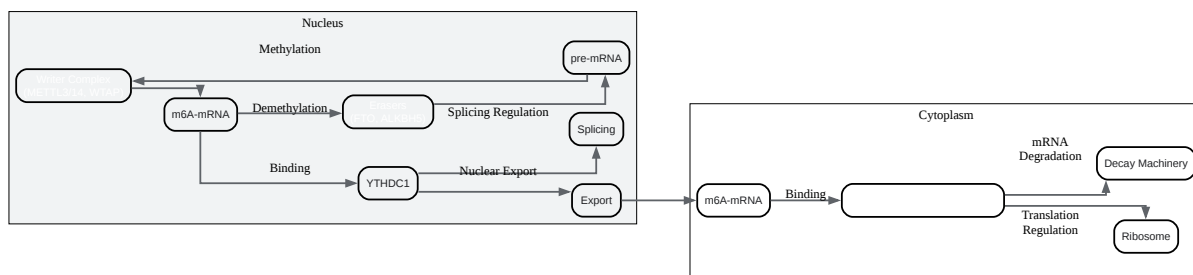
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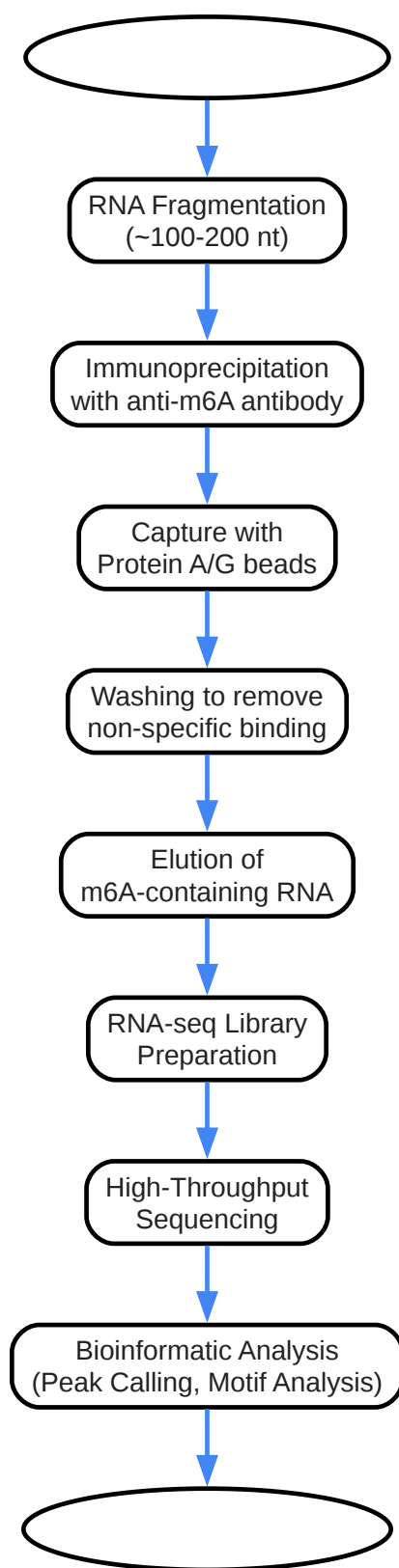
Readers (Binding Proteins)	Recognizes and effects the function of m6A	YTHDF1/2/3, YTHDC1/2	Pho92/Mrb1	ECT2/3/4	The YTH domain is a highly conserved m6A-binding module found across eukaryotes. The number and specific functions of YTH domain- containing proteins have expanded and diversified in different lineages.[8]

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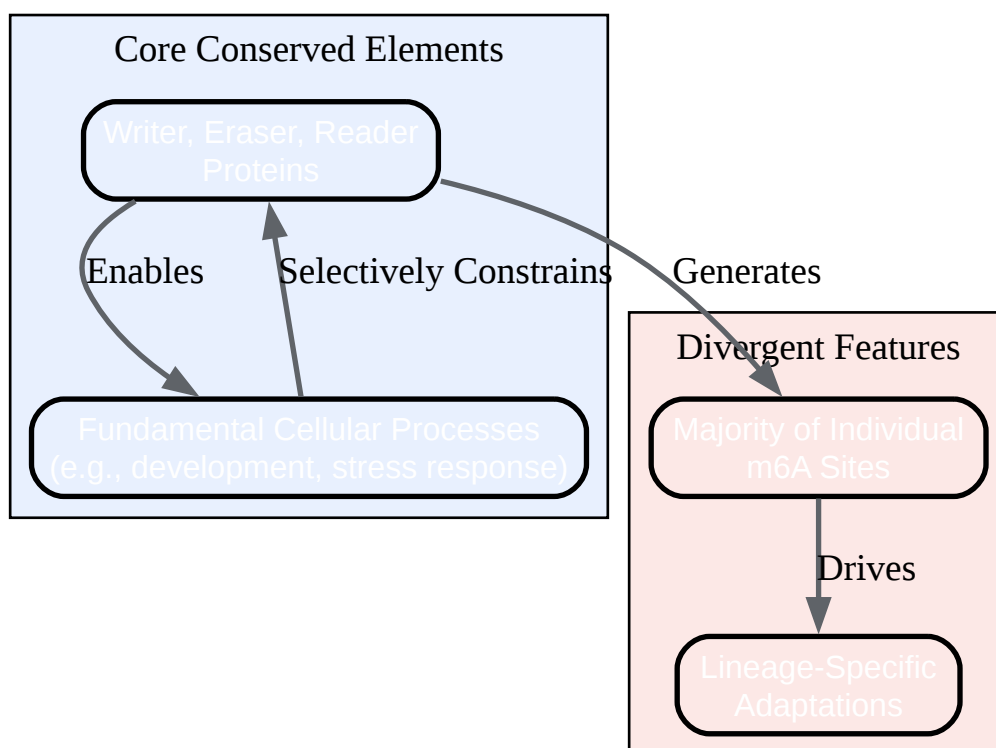
## Visualizing the World of m6A

To better understand the complex relationships and processes involved in m6A biology, we provide a series of diagrams generated using the Graphviz DOT language.









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